(R)-(-)-Atomoxetine-D5 HCl

Beschreibung

The Significance of Deuterated Compounds in Advanced Bioanalytical and Metabolic Studies

Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, holds particular importance in pharmaceutical research. musechem.com Replacing hydrogen with deuterium in a drug molecule creates a deuterated compound that is chemically almost identical to the original but is heavier. metsol.com This seemingly minor change has profound implications for research.

One of the most critical applications of deuterated compounds is their use as internal standards for quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). aptochem.compharmaffiliates.com An ideal internal standard co-elutes with the analyte (the compound being measured) and exhibits similar behavior during sample extraction and ionization, but is distinguishable by the mass spectrometer. aptochem.com Deuterated standards fulfill these requirements perfectly. aptochem.com By adding a known quantity of the deuterated analog to a biological sample (like blood or urine), researchers can accurately quantify the concentration of the unlabeled drug, correcting for variations in sample preparation and instrument response. aptochem.comnih.gov This greatly improves the robustness, precision, and accuracy of bioanalytical methods. aptochem.comscispace.com

Furthermore, the bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). This difference can lead to a phenomenon known as the "kinetic isotope effect" (KIE), where metabolic reactions involving the cleavage of a C-H bond proceed more slowly when deuterium is substituted at that position. scispace.com Researchers can leverage the KIE to:

Probe Reaction Mechanisms : Studying how deuteration affects reaction rates helps elucidate the steps involved in a drug's metabolism. scispace.com

Enhance Metabolic Stability : By strategically placing deuterium at sites on a molecule that are vulnerable to metabolic breakdown, it's possible to slow down its degradation. pharmaffiliates.comnih.gov This can improve a drug's pharmacokinetic profile. nih.gov

Investigate Metabolic Switching : Deuteration at one metabolic "soft spot" can sometimes redirect metabolism to other parts of the molecule, providing insights into alternative metabolic pathways. scispace.comnih.gov

Overview of (R)-(-)-Atomoxetine-D5 HCl as a Specialized Research Reagent

(R)-(-)-Atomoxetine is a selective norepinephrine (B1679862) reuptake inhibitor used in the management of Attention Deficit Hyperactivity Disorder (ADHD). wikipedia.orgnih.govdrugbank.com Its mechanism involves blocking the presynaptic norepinephrine transporter, which is thought to improve symptoms associated with ADHD. nih.govdrugbank.com

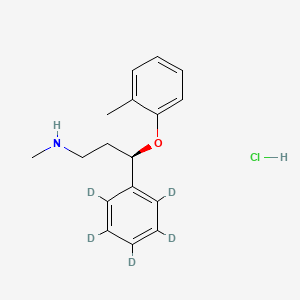

This compound is a deuterated analog of atomoxetine (B1665822) hydrochloride. The "D5" designation signifies that five hydrogen atoms in the molecule have been replaced by deuterium atoms. This labeling makes it an invaluable tool for researchers, primarily serving as a high-fidelity internal standard for the quantitative determination of atomoxetine in biological samples during pharmacokinetic and bioanalytical studies. aptochem.compharmaffiliates.com

When researchers need to measure the precise concentration of atomoxetine in a patient's plasma, for example, they will add a small, known amount of this compound to the sample before analysis by LC-MS/MS. Because the deuterated form is chemically identical to the natural drug, it behaves the same way during the extraction and chromatographic separation processes. aptochem.com However, due to its increased mass (five extra neutrons), the mass spectrometer can detect it separately from the unlabeled atomoxetine. By comparing the signal intensity of the analyte to that of the known quantity of the internal standard, a highly accurate and precise concentration can be calculated. aptochem.com The use of such a stable isotope-labeled internal standard is considered best practice for robust quantitative bioanalysis. aptochem.com

Table of Properties: (R)-(-)-Atomoxetine HCl vs. This compound

| Property | (R)-(-)-Atomoxetine HCl | This compound |

| Chemical Formula | C₁₇H₂₂ClNO | C₁₇H₁₇D₅ClNO |

| Molar Mass | ~291.82 g/mol | ~296.85 g/mol |

| Isotopic Label | None | Deuterium (D, ²H) |

| Primary Research Use | Analyte (Compound to be measured) | Internal Standard for quantitative analysis |

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C17H22ClNO |

|---|---|

Molekulargewicht |

296.8 g/mol |

IUPAC-Name |

(3R)-N-methyl-3-(2-methylphenoxy)-3-(2,3,4,5,6-pentadeuteriophenyl)propan-1-amine;hydrochloride |

InChI |

InChI=1S/C17H21NO.ClH/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H/t17-;/m1./s1/i3D,4D,5D,9D,10D; |

InChI-Schlüssel |

LUCXVPAZUDVVBT-FANMHSPRSA-N |

Isomerische SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@H](CCNC)OC2=CC=CC=C2C)[2H])[2H].Cl |

Kanonische SMILES |

CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2.Cl |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Isotopic Characterization of R Atomoxetine D5 Hcl

Stereoselective Synthesis of the (R)-Enantiomer of Atomoxetine (B1665822)

The therapeutic efficacy of atomoxetine is attributed to its (R)-enantiomer. Consequently, developing synthetic routes that selectively produce this isomer is of paramount importance. Asymmetric synthesis and resolution of racemic mixtures are the primary approaches to obtain the enantiomerically pure (R)-atomoxetine.

One prominent method involves the asymmetric hydrogenation of β-amino ketones. For instance, iridium-catalyzed asymmetric hydrogenation using tridentate ferrocene-based phosphine (B1218219) ligands has been shown to be highly effective. This method can produce various chiral γ-amino alcohols, which are precursors to (R)-atomoxetine, with excellent yields (up to 99%) and high enantiomeric excess (>99% ee). nih.gov The robustness of this catalytic system demonstrates its potential for industrial-scale synthesis of chiral drugs like (R)-atomoxetine. nih.gov

Another established strategy is the resolution of a racemic mixture of atomoxetine. This can be accomplished by reacting the racemic base with an enantiomerically pure chiral acid, such as (S)-(+)-mandelic acid. google.com This reaction forms a pair of diastereomeric salts which, due to their different physical properties like solubility, can be separated by fractional crystallization. The desired diastereomer is then isolated and hydrolyzed with a base to yield the pure (R)-(-)-atomoxetine. google.com Other synthetic routes may involve the use of chiral auxiliaries or chemoenzymatic methods to achieve the desired stereoselectivity. researchgate.netacs.org

Table 1: Comparison of Selected Stereoselective Synthesis Strategies for (R)-Atomoxetine This table is interactive. You can sort and filter the data.

| Method | Key Reagents/Catalysts | Typical Outcome | Reference |

|---|---|---|---|

| Asymmetric Hydrogenation | Iridium catalyst with tridentate ferrocene-based phosphine ligands | Up to 99% yield, >99% enantiomeric excess | nih.gov |

| Diastereomeric Resolution | (±)-Atomoxetine, (S)-(+)-mandelic acid, base | Isolation of the desired (R)-enantiomer from a racemic mixture | google.com |

| Chemoenzymatic Route | Lipase-mediated reactions | Enantiomerically enriched intermediates | medkoo.com |

Deuteration Strategies and Positional Specificity of Deuterium (B1214612) Labeling (e.g., Phenyl-d5)

The synthesis of (R)-(-)-Atomoxetine-D5 HCl, where five deuterium atoms replace hydrogen on the phenyl ring, requires a synthetic pathway that incorporates a deuterated precursor. The key to this process is ensuring the deuterium labels are introduced at the correct position and are retained throughout the subsequent reaction steps.

A common strategy begins with a deuterated starting material, such as bromobenzene-d5 (B116778) or pyridine-d5. google.comnih.gov For a phenyl-d5 label, the synthesis would involve constructing the atomoxetine molecule from a precursor where the phenyl group is already perdeuterated. This ensures the positional specificity of the deuterium atoms. The synthesis can be achieved by either exchanging protons with deuterium or by building the molecule with enriched starting materials. google.com For example, transition metal-catalyzed reactions, such as those using palladium on carbon (Pd/C) with a deuterium source like D₂O, can facilitate hydrogen-deuterium exchange on aromatic rings. nih.gov

The development of deuterated drugs is a growing field, as selective deuteration can improve the pharmacokinetic properties of a drug by altering its metabolic pathways. nih.govnih.gov The synthesis must be carefully designed to prevent unintended H/D exchange at other positions in the molecule. nih.gov

Advanced Spectroscopic and Chromatographic Techniques for Isotopic Purity and Compound Identity Assessment

Confirming the chemical identity, stereochemical integrity, and isotopic purity of this compound is a critical final step. This requires a combination of high-precision analytical techniques. bvsalud.orgrsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is essential for this analysis. nih.govrsc.orgnih.gov It confirms the molecular weight of the compound, which will be higher by five mass units compared to its non-deuterated counterpart due to the five deuterium atoms. The high resolution allows for the separation and quantification of isotopologues (molecules differing only in their isotopic composition), which is crucial for determining the isotopic purity. nih.govacs.orgalmacgroup.com Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, providing further structural confirmation by analyzing the fragmentation pattern. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for verifying the position of the deuterium labels.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the phenyl protons should be absent or significantly diminished, confirming successful deuteration at those positions. wikipedia.orgmagritek.comstudymind.co.uk

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A strong peak in the aromatic region of the ²H NMR spectrum provides direct evidence of the deuterium labels on the phenyl ring. wikipedia.orgsigmaaldrich.com While it has a similar chemical shift range to proton NMR, the resolution is typically lower. wikipedia.orgmagritek.com

Chromatographic Techniques: High-performance liquid chromatography (HPLC) is used to determine the chemical purity of the compound, separating it from any starting materials, byproducts, or other impurities. researchgate.netwjarr.com Chiral HPLC methods can also be employed to confirm the enantiomeric purity, ensuring that the sample is predominantly the (R)-enantiomer. ijpsjournal.com Combining HPLC with mass spectrometry (LC-MS) provides a comprehensive analysis of both chemical and isotopic purity in a single run. nih.govacs.orgresearchgate.net

Table 2: Analytical Techniques for the Characterization of this compound This table is interactive. You can sort and filter the data.

| Technique | Purpose | Expected Result for this compound | Reference(s) |

|---|---|---|---|

| LC-HRMS | Determine molecular weight and isotopic purity | [M+H]⁺ ion observed at m/z corresponding to C₁₇H₁₇D₅ClNO. Quantification of D0 to D5 species. | nih.govrsc.orgnih.gov |

| ¹H NMR | Confirm position of deuteration | Absence of signals in the aromatic region (phenyl protons). | wikipedia.orgstudymind.co.uk |

| ²H NMR | Directly detect deuterium atoms | Presence of a signal in the aromatic region. | wikipedia.orgsigmaaldrich.com |

| Chiral HPLC | Determine enantiomeric purity | A single major peak corresponding to the (R)-enantiomer. | ijpsjournal.com |

Advanced Bioanalytical Applications of R Atomoxetine D5 Hcl

Development of Quantitative Assays for Atomoxetine (B1665822) and its Metabolites in Complex Biological Matrices.nih.govresearchgate.net

The development of robust and sensitive quantitative assays is paramount for studying the pharmacokinetics of atomoxetine. (R)-(-)-Atomoxetine-D5 HCl is instrumental in these assays, which are designed to measure the concentration of the parent drug and its primary metabolites, such as 4-hydroxyatomoxetine (B19935) and N-desmethylatomoxetine, in complex biological matrices like plasma, urine, oral fluid, and even sweat. nih.govresearchgate.net These assays are crucial for understanding the absorption, distribution, metabolism, and excretion of atomoxetine in the body.

A common procedure involves extracting the analytes from the biological fluid using a technique like liquid-liquid extraction with a solvent such as tert-butyl methyl ether. nih.govresearchgate.net The extracted sample, containing the analytes and the internal standard, is then prepared for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies.nih.govresearchgate.netnih.govrsc.org

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying atomoxetine and its metabolites due to its high sensitivity and selectivity. nih.govresearchgate.netnih.govrsc.org In this technique, the extracted sample is injected into a liquid chromatograph, which separates the different compounds based on their physicochemical properties. The separated compounds then enter a tandem mass spectrometer.

The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). rsc.orgdongguk.eduresearchgate.net For atomoxetine, a common mass transition monitored is from m/z 256.4 to m/z 43.8. rsc.org For the deuterated internal standard, this compound, a specific transition is also monitored, such as m/z 259.3 to m/z 47.0. rsc.org This multiple reaction monitoring (MRM) mode allows for highly specific detection and quantification of both the analyte and the internal standard, even in the presence of other substances in the biological matrix. nih.govresearchgate.netrsc.org

Function as a Stable Isotope Internal Standard (SIIS) for Enhanced Quantitation Accuracy.nih.govrsc.orgmedchemexpress.com

The primary role of this compound in these assays is to serve as a stable isotope internal standard (SIIS). nih.govrsc.orgmedchemexpress.com An SIIS is a form of the analyte of interest where one or more atoms have been replaced with their heavier stable isotopes (in this case, deuterium). medchemexpress.com Because this compound is chemically almost identical to atomoxetine, it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer. nih.gov

Any variations or losses that occur during these steps will affect both the analyte and the SIIS to the same extent. By measuring the ratio of the analyte's signal to the SIIS's signal, these variations can be corrected for, leading to significantly more accurate and precise quantification. nih.gov This is a major advantage over using an analog internal standard, which may not behave identically to the analyte under all conditions. nih.gov

Rigorous Method Validation for Research-Grade Assays.innovareacademics.innih.govresearchgate.netwjarr.com

For any bioanalytical method to be considered reliable for research purposes, it must undergo rigorous validation. This process ensures that the assay is accurate, precise, and reproducible. The validation of LC-MS/MS methods for atomoxetine using this compound involves assessing several key parameters.

Assessment of Assay Linearity, Calibration Range, and Dynamic Range.nih.govnih.govrsc.orgdongguk.eduresearchgate.net

A critical aspect of method validation is to establish the linear relationship between the concentration of the analyte and the response of the instrument. This is achieved by preparing a series of calibration standards with known concentrations of atomoxetine and a fixed concentration of the internal standard, this compound. The ratio of the peak areas of the analyte to the internal standard is then plotted against the analyte concentration.

The resulting calibration curve should be linear over a specific concentration range, known as the calibration range or dynamic range. For atomoxetine assays in human plasma, this range can be quite wide, for instance, from 0.500 to 2000 ng/mL or 3 to 900 ng/mL. nih.govrsc.org A good correlation coefficient (r²), typically greater than 0.99, indicates a strong linear relationship. nih.govdongguk.eduresearchgate.net

Table 1: Examples of Calibration Ranges in Atomoxetine Assays

| Biological Matrix | Calibration Range | Correlation Coefficient (r²) |

|---|---|---|

| Human Plasma | 0.500–2000 ng/mL | > 0.99 |

| Human Plasma | 1–750 ng/mL | 0.9992 |

| Human Plasma | 3–900 ng/mL | > 0.999 |

| Cellular Samples | 10 nM–10 µM | > 0.999 |

| Hair | 0.2–50 ng/mg | Not Specified |

| Plasma and Oral Fluid | 0.5 ng/mL and higher | > 0.99 |

Determination of Limits of Detection (LOD) and Quantification (LOQ) in Diverse Research Samples.nih.govdongguk.eduresearchgate.netinnovareacademics.inwjarr.comrjpbcs.comnih.gov

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. innovareacademics.in These values are crucial for determining the sensitivity of the assay.

For atomoxetine assays, the LOQ can vary depending on the biological matrix and the specific method. In human plasma, LOQs as low as 0.5 ng/mL and 1 ng/mL have been reported. nih.govdongguk.eduresearchgate.net In other matrices like urine, the LOQ might be higher, for example, 10 ng/mL. nih.gov For highly sensitive applications, such as analyzing atomoxetine in hair, the LOQ might be in the range of nanograms per milligram. ijpsjournal.com

Table 2: Reported Limits of Detection (LOD) and Quantification (LOQ) for Atomoxetine

| Method | Matrix | LOD | LOQ |

|---|---|---|---|

| Spectrophotometry | Bulk Drug | 0.20 µg/mL | 0.606 µg/mL |

| RP-HPLC | Bulk Drug | 0.0001 µg | 0.0005 µg |

| RRLC | Bulk Drug | 0.44 µg/mL | 1.32 µg/mL |

| RP-HPLC | Bulk Drug | 1.13 µg/mL | 3.41 µg/mL |

| RRS | Bulk Drug | 12.9 ng/mL | 39.2 ng/mL |

| LC-MS/MS | Plasma, Oral Fluid | Not Specified | 0.5 ng/mL |

| LC-MS/MS | Urine | Not Specified | 10 ng/mL |

Evaluation of Analytical Precision, Accuracy, and Reproducibility.nih.govdongguk.eduresearchgate.netinnovareacademics.innih.govresearchgate.net

Precision refers to the closeness of repeated measurements, while accuracy refers to the closeness of a measured value to the true value. innovareacademics.innih.govresearchgate.net Both are typically assessed at different concentrations within the calibration range (quality control samples).

Intra-day precision and accuracy are determined by analyzing the same set of quality control samples multiple times on the same day. nih.gov

Inter-day precision and accuracy are assessed by analyzing the quality control samples on different days. nih.gov

For atomoxetine assays, the precision, expressed as the relative standard deviation (%RSD), is generally expected to be less than 15% (or 20% at the LOQ). The accuracy, expressed as the percentage of the nominal concentration, is typically within 85-115% (or 80-120% at the LOQ). Reproducibility is demonstrated by the consistency of results between different analysts or laboratories. dongguk.eduresearchgate.net

Table 3: Precision and Accuracy Data from a Validated LC-MS/MS Assay for Atomoxetine in Human Plasma

| Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

|---|---|---|---|---|

| Low QC | 3.3 | 3.3 | 98.0 | 97.5 |

| Medium QC | 1.1 | 2.5 | 101.2 | 100.3 |

QC = Quality Control

Investigation of Matrix Effects and Selectivity in Biological Sample Analysis

In bioanalytical method development, particularly for LC-MS/MS applications, the investigation of matrix effects is paramount to ensure the accuracy and reproducibility of the assay. nih.gov Matrix effects are the alteration of ionization efficiency by co-eluting, interfering compounds present in the biological sample. eijppr.com These effects can lead to either ion suppression or enhancement, causing a significant impact on the precision and accuracy of the quantification of the analyte of interest. nih.goveijppr.com The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy to compensate for these matrix effects.

The principle behind using a deuterated internal standard lies in its chemical and physical similarity to the analyte, atomoxetine. This compound and atomoxetine co-elute chromatographically and exhibit similar ionization characteristics in the mass spectrometer. Therefore, any matrix-induced changes in the ionization of atomoxetine will be mirrored by the internal standard. By calculating the ratio of the analyte response to the internal standard response, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.

A study developing an LC-MS/MS method for atomoxetine in human plasma and in vitro cellular samples demonstrated the successful application of this principle. nih.gov The method utilized deuterated atomoxetine (d3-atomoxetine) as the internal standard and showed successful validation of assay selectivity and matrix effect. nih.gov The selectivity of the method was confirmed by the absence of interfering peaks at the retention times of atomoxetine and the internal standard in blank plasma samples. nih.gov

The investigation of matrix effects typically involves comparing the peak response of the analyte in a post-extraction spiked sample (analyte added to the blank matrix extract) to the peak response of the analyte in a pure solution at the same concentration. The ratio of these responses, known as the matrix factor, provides a quantitative measure of the extent of ion suppression or enhancement. Ideally, the matrix factor for the analyte and the internal standard should be consistent across different sources of the biological matrix.

Table 1: Representative Data on Matrix Effect and Selectivity

| Parameter | Finding | Reference |

| Internal Standard | Deuterated atomoxetine (d3-atomoxetine) was used to compensate for matrix effects. | nih.gov |

| Selectivity | No significant interfering peaks were observed at the retention times of atomoxetine and the internal standard in blank biological matrices. | nih.gov |

| Matrix Effect | The method successfully demonstrated the management of matrix effects, ensuring accurate quantification. | nih.gov |

Sample Preparation Techniques for Bioanalytical Quantification (e.g., Protein Precipitation)

Effective sample preparation is a critical step in bioanalysis to remove interfering substances from the biological matrix that can compromise the analytical results. americanlaboratory.com For the quantification of atomoxetine, protein precipitation is a commonly employed technique due to its simplicity, speed, and cost-effectiveness. nih.govamericanlaboratory.com

Protein precipitation involves the addition of an organic solvent, such as acetonitrile (B52724) or methanol, or an acid to the biological sample (e.g., plasma, serum). nih.govphenomenex.com This process denatures and precipitates the majority of the proteins, which can then be separated by centrifugation. The resulting supernatant, containing the analyte and the internal standard, is then typically injected into the LC-MS/MS system for analysis. nih.gov

One of the key advantages of protein precipitation is its ability to be easily automated, which is highly beneficial for high-throughput analysis in clinical and research settings. americanlaboratory.com A validated LC-MS/MS assay for atomoxetine in human plasma and in vitro cellular samples utilized a direct protein precipitation method. nih.gov In this procedure, acetonitrile containing the deuterated internal standard was added to the samples, which were then centrifuged to remove the precipitated proteins. nih.gov This approach proved to be more time- and cost-effective compared to more complex extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). nih.gov

While protein precipitation is effective at removing a large portion of proteins, it may not remove all potential interferences, such as phospholipids, which can also cause matrix effects. americanlaboratory.com However, for many applications, the simplicity and efficiency of protein precipitation, especially when coupled with a stable isotope-labeled internal standard like this compound, provide a robust and reliable method for the bioanalytical quantification of atomoxetine.

Table 2: Overview of Protein Precipitation for Atomoxetine Analysis

| Step | Description | Reference |

| 1. Reagent Addition | Acetonitrile containing the internal standard, this compound, is added to the biological sample (e.g., plasma). | nih.gov |

| 2. Precipitation | The organic solvent denatures and precipitates the proteins within the sample. | |

| 3. Separation | The sample is centrifuged at high speed to pellet the precipitated proteins. | nih.gov |

| 4. Supernatant Collection | The clear supernatant, containing atomoxetine and the internal standard, is carefully collected for analysis. | nih.gov |

| 5. Analysis | The collected supernatant is injected into the LC-MS/MS system for quantification. | nih.gov |

Investigation of Pharmacokinetic and Metabolic Profiles Using R Atomoxetine D5 Hcl in Research Models

Elucidation of Metabolic Pathways and Metabolite Identification in in vitro Systems

In vitro studies utilizing human liver microsomes (HLMs) and other cellular systems are fundamental in mapping the metabolic pathways of atomoxetine (B1665822). The primary routes of metabolism involve oxidation and subsequent conjugation. nih.gov The use of (R)-(-)-Atomoxetine-D5 HCl in these systems helps to differentiate the parent compound from its metabolites with high accuracy.

Three major phase I metabolic pathways have been identified for atomoxetine in humans: aromatic ring hydroxylation, benzylic oxidation, and N-demethylation. researchgate.netnih.gov The principal oxidative metabolite formed is 4-hydroxyatomoxetine (B19935), a reaction primarily catalyzed by the cytochrome P450 enzyme CYP2D6. nih.govfda.gov This metabolite is then further conjugated, mainly through glucuronidation, to facilitate its excretion. fda.gov

Another significant metabolite is N-desmethylatomoxetine, formed through N-demethylation by CYP2C19 and other CYP enzymes. fda.govpharmgkb.org While N-desmethylatomoxetine is less pharmacologically active than the parent drug, its formation represents a notable clearance pathway. fda.gov In individuals with lower CYP2D6 activity, the formation of other metabolites, such as 2-hydroxymethylatomoxetine (catalyzed by CYP2B6), becomes more prominent. nih.gov

The metabolic landscape of atomoxetine is complex, with numerous metabolites identified. In mice, for instance, twenty metabolites have been characterized, including monohydroxylated, dihydroxylated, and N-demethylated forms, as well as their glucuronide conjugates. nih.gov The table below summarizes the key enzymes involved in the formation of various atomoxetine metabolites.

Table 1: Major Metabolic Pathways and Enzymes

| Metabolite | Formation Pathway | Primary Enzyme(s) |

|---|---|---|

| 4-hydroxyatomoxetine | Aromatic Hydroxylation | CYP2D6 nih.govfda.gov |

| N-desmethylatomoxetine | N-demethylation | CYP2C19 fda.govpharmgkb.org |

| 2-hydroxymethylatomoxetine | Hydroxylation | CYP2B6 nih.gov |

| Aldehyde Metabolites (M30, M31) | Oxidation | CYP2C8, CYP2B6 nih.gov |

Assessment of Deuterium (B1214612) Kinetic Isotope Effects on Biotransformation Pathways

The substitution of hydrogen atoms with deuterium in this compound can lead to a phenomenon known as the deuterium kinetic isotope effect (KIE). nih.gov This effect arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, potentially slowing down metabolic reactions that involve the cleavage of this bond.

In the context of atomoxetine metabolism, the KIE can provide valuable insights into the rate-limiting steps of its biotransformation. For instance, if the deuteration is at a site of enzymatic oxidation, a significant KIE (a slower rate of metabolism for the deuterated compound) would confirm that the cleavage of that specific C-H bond is a critical step in the reaction. Research has shown that KIEs are generally small for many metabolic reactions, but their measurement is crucial for accurately interpreting data from studies using deuterated compounds. nih.gov

The assessment of KIE is essential for validating the use of deuterated internal standards in quantitative bioanalysis, ensuring that the metabolic behavior of the standard closely mimics that of the non-labeled drug. While specific KIE data for this compound is not extensively detailed in the provided results, the principles of KIE are well-established in drug metabolism research. nih.gov

Application in Non-Clinical Pharmacokinetic Studies: Absorption, Distribution, and Elimination in Animal Models

This compound is instrumental in non-clinical pharmacokinetic studies in animal models such as rats and dogs, which are essential for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile before human trials.

Absorption: Following oral administration, atomoxetine is generally well-absorbed from the gastrointestinal tract. nih.gov However, oral bioavailability can vary significantly between species. For example, in rats, the oral bioavailability is low (around 4-5%), whereas in dogs and rhesus monkeys, it is considerably higher (74% and 45%, respectively). nih.govfda.gov This difference is largely attributed to a more efficient first-pass hepatic metabolism in rats. nih.gov

Distribution: Atomoxetine distributes widely throughout the body. fda.gov It is highly bound to plasma proteins, primarily albumin, with binding percentages of approximately 98.7% in humans, 82% in mice, and 96.7% in dogs. researchgate.netfda.gov The volume of distribution in humans is about 0.85 L/kg, suggesting distribution primarily into total body water. nih.gov Studies in rats have shown that the drug crosses the placenta and is excreted in milk. fda.gov

Elimination: The primary route of elimination for atomoxetine and its metabolites is through the urine. fda.govfda.gov In rats, approximately 66% of a dose is excreted in the urine, while in dogs, it is around 48%. nih.gov Fecal excretion also occurs, which is believed to be due to biliary elimination of metabolites. nih.gov The biotransformation of atomoxetine is extensive, with only a small fraction of the unchanged drug being excreted. fda.gov The major metabolites found in urine are the glucuronide conjugates of hydroxylated forms of the drug. fda.govnih.gov In dogs, O-sulfation has also been observed as a phase II metabolic pathway. fda.gov

Table 2: Comparative Pharmacokinetics in Animal Models

| Parameter | Rat | Dog | Human |

|---|---|---|---|

| Oral Bioavailability | 4% nih.gov | 74% nih.gov | 63-94% nih.gov |

| Plasma Protein Binding | 82% (mice) fda.gov | 96.7% fda.gov | 98.7% researchgate.net |

| Primary Route of Elimination | Urine (66%) nih.gov | Urine (48%) nih.gov | Urine (>80%) fda.gov |

Quantitative Analysis of Drug Disposition in Cellular and Subcellular Research Systems

The use of this compound as an internal standard has been pivotal in developing sensitive and accurate liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of atomoxetine in various biological matrices. nih.gov These methods are crucial for studying drug disposition at the cellular and subcellular levels.

In vitro cellular systems, such as HEK293 cells, have been used to validate these analytical methods, demonstrating their applicability for quantifying intracellular drug concentrations. nih.gov The ability to measure atomoxetine levels within cells is vital for understanding its mechanism of action and for investigating its interaction with intracellular targets.

Furthermore, studies using human liver microsomes (HLMs) have allowed for the detailed characterization of the kinetics of atomoxetine metabolism. nih.gov By incubating this compound with HLMs and quantifying the formation of its metabolites over time, researchers can determine key kinetic parameters like the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). These parameters are essential for building physiologically based pharmacokinetic (PBPK) models that can predict drug disposition in different patient populations. nih.gov

The development of such quantitative assays has enabled a deeper understanding of the factors influencing atomoxetine's metabolism, such as the genetic polymorphisms of CYP2D6, and has provided a foundation for personalizing therapy. nih.gov

Table 3: Compound Names

| Compound Name |

|---|

| This compound |

| Atomoxetine |

| 4-hydroxyatomoxetine |

| N-desmethylatomoxetine |

| 4-hydroxyatomoxetine-O-glucuronide |

| 2-hydroxymethylatomoxetine |

| Quercetin |

| Quinidine |

| Ticlopidine |

| Ketoconazole |

| Methoxyamine hydrochloride |

| Reduced glutathione |

| Formic acid |

| Titanium(III) chloride |

| N-desmethyl-4-hydroxyatomoxetine |

| Acetylsalicylic acid |

| Fluoxetine |

| Paroxetine |

| Duloxetine |

| Pseudoephedrine |

| Triethylamine |

| Phosphoric acid |

| Acetonitrile (B52724) |

Broader Research Utility and Future Perspectives

Contribution to Mechanism-Based Research in Norepinephrine (B1679862) Transport System Analogues

(R)-(-)-Atomoxetine-D5 HCl is instrumental in elucidating the intricate workings of the norepinephrine transporter (NET). The NET is a key protein responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating its signaling. nih.govnih.gov Atomoxetine (B1665822) is a potent and selective inhibitor of the NET. nih.govnih.gov By using the deuterated form, researchers can conduct detailed studies on the transporter's function and its interaction with various ligands.

The replacement of hydrogen atoms with deuterium (B1214612) in the atomoxetine molecule does not significantly alter its chemical properties or biological activity. aquigenbio.com This allows it to serve as a reliable tracer in studies investigating the mechanism of action of NET inhibitors. aquigenbio.com For instance, it can be used in competitive binding assays to determine the affinity of new chemical entities for the NET. Furthermore, its use in conjunction with advanced imaging techniques can help visualize the distribution and density of NET in the brain, providing valuable information for understanding neurological disorders where norepinephrine signaling is dysregulated. nih.gov The insights gained from such research are crucial for the design and development of novel therapeutic agents targeting the norepinephrine transport system. nih.gov

Role in Establishing Reference Standards for Pharmaceutical Research

In pharmaceutical research and manufacturing, the use of well-characterized reference standards is paramount for ensuring the quality, safety, and efficacy of drug products. avantorsciences.com this compound serves as an ideal internal standard for the quantitative analysis of atomoxetine in various biological matrices, such as plasma and urine. clearsynth.comchromatographyonline.comwisdomlib.org

Internal standards are essential for correcting variations that can occur during sample preparation and analysis, such as extraction inefficiencies and matrix effects in mass spectrometry. clearsynth.com Because deuterated standards like this compound have nearly identical physicochemical properties to their non-labeled counterparts, they co-elute during chromatography and experience similar ionization effects, leading to highly accurate and precise quantification. chromatographyonline.com The establishment of certified reference materials for atomoxetine and its related compounds ensures the reliability and reproducibility of analytical methods used in clinical trials, therapeutic drug monitoring, and forensic analysis. avantorsciences.comcerilliant.com

Innovations in Deuterated Compound Synthesis and Their Impact on Drug Discovery Research

The synthesis of deuterated compounds like this compound is a significant area of innovation in medicinal chemistry. pharmaceutical-technology.com The "deuterium switch" approach, where hydrogen atoms at sites of metabolism are replaced with deuterium, can lead to drugs with improved pharmacokinetic profiles. nih.gov The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down the rate of metabolic breakdown by enzymes such as cytochrome P450s. researchgate.nettandfonline.com

This "kinetic isotope effect" can result in a longer drug half-life, increased systemic exposure, and potentially a reduced dosing frequency or the formation of fewer toxic metabolites. pharmaffiliates.com While atomoxetine itself has a well-established metabolic profile, the synthesis and study of its deuterated analogs contribute to a broader understanding of how deuteration can be strategically applied in drug design. researchgate.net The development of more efficient and selective methods for deuterium incorporation is an active area of research that promises to accelerate the discovery and development of safer and more effective medicines. researchgate.netbionauts.jp

Emerging Analytical Methodologies Utilizing Stable Isotope Labeled Analogs

The availability of stable isotope-labeled compounds such as this compound has been a driving force behind the development of advanced analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the sensitive and selective quantification of drugs and their metabolites in complex biological samples. acs.org The use of stable isotope-labeled internal standards is considered the gold standard in LC-MS/MS-based bioanalysis. acanthusresearch.comnih.gov

Emerging methodologies continue to leverage the unique properties of these labeled compounds. For example, stable isotope labeling in combination with high-resolution mass spectrometry allows for the detailed characterization of metabolic pathways and the identification of previously unknown metabolites. Furthermore, techniques like stable isotope labeling by amino acids in cell culture (SILAC) are being adapted for drug discovery applications, enabling the study of drug-protein interactions and off-target effects with high precision. acs.org The continued innovation in analytical instrumentation and the creative use of stable isotope-labeled standards will undoubtedly lead to new discoveries and a deeper understanding of drug action.

Q & A

Q. What is the primary role of (R)-(-)-Atomoxetine-D5 HCl in analytical chemistry, and how is it methodologically validated?

this compound is a deuterium-labeled internal standard used in quantitative LC-MS/MS assays to enhance precision by correcting for matrix effects and instrument variability. Validation parameters include specificity (ensuring no interference with the analyte), linearity (calibration curve range), accuracy (spiked recovery tests), and precision (intra-/inter-day variability). For example, RP-HPLC methods for Atomoxetine HCl require baseline separation of the deuterated analog from the parent compound .

Q. How should researchers ensure the stability of this compound during experimental workflows?

Stability testing under varying conditions (e.g., temperature, pH, light exposure) is critical. Protocols include:

Q. What are the best practices for citing the synthesis and characterization of deuterated compounds like this compound in manuscripts?

Provide detailed experimental sections with synthesis routes (e.g., hydrogen-deuterium exchange conditions), isotopic purity (NMR/HRMS data), and chromatographic retention times. Cite primary literature for known methods and include raw data in supplementary materials for novel syntheses .

Advanced Research Questions

Q. How can isotopic cross-talk between this compound and non-deuterated Atomoxetine HCl be minimized in high-resolution mass spectrometry?

- Optimize mass resolution : Use resolving powers >20,000 to distinguish m/z shifts from deuterium labeling.

- Selective ion monitoring : Target unique fragment ions or employ MS/MS transitions with minimal overlap.

- Matrix validation : Spike deuterated standards into blank matrices to confirm absence of interference .

Q. What experimental strategies address discrepancies in deuterium labeling efficiency reported across studies?

Contradictions may arise from synthesis conditions (e.g., catalyst selection, reaction time) or analytical techniques (e.g., NMR integration errors). Mitigation includes:

Q. How does deuterium labeling impact the pharmacokinetic (PK) properties of this compound compared to the non-labeled drug?

While deuterium can alter metabolic stability via the kinetic isotope effect (KIE), Atomoxetine’s primary metabolism via CYP2D6 may show negligible changes due to the phenyl-d5 label’s distance from oxidation sites. Validate PK equivalence using in vitro microsomal assays and in vivo rodent studies comparing AUC and half-life .

Q. What are the challenges in replicating chromatographic separations of this compound across laboratories?

Variability arises from column batch differences, mobile phase pH adjustments, and temperature fluctuations. Solutions include:

- Standardized protocols : Pre-defined columns (e.g., C18, 150 mm × 4.6 mm, 5 µm) and buffer compositions.

- Inter-lab collaboration : Share calibration samples and validate retention time reproducibility .

Methodological Design & Data Interpretation

Q. How should researchers design experiments to evaluate the isotopic purity of this compound?

- NMR analysis : Compare <sup>1</sup>H and <sup>2</sup>H spectra to confirm deuterium incorporation at specific positions.

- HRMS : Measure exact mass to detect residual protiated species (e.g., <1% impurity).

- Chromatography : Use orthogonal methods (HILIC vs. RP-HPLC) to resolve isotopic variants .

Q. What statistical approaches are recommended for analyzing contradictions in deuterated compound recovery rates?

- Bland-Altman plots : Visualize agreement between methods.

- Multivariate regression : Identify factors (e.g., matrix type, storage duration) influencing recovery.

- Robustness testing : Use Plackett-Burman designs to isolate critical variables .

Literature & Reproducibility

Q. How can researchers ensure reproducibility when using this compound in multi-center studies?

Q. What criteria should guide the selection of primary literature for validating deuterated internal standards?

Prioritize studies with:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.